(Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide

Stereochemistry Cyanoacrylamide Covalent inhibitor design

876555-23-6 delivers a unique (Z)-cyanoacrylamide architecture pairing a 2,3-dihydro-1,4-benzodioxin pharmacophore with a furan-2-yl substituent. The (Z)-configuration (InChI /b11-8-) places the electrophilic β-carbon in the correct spatial orientation for reversible covalent engagement of non-catalytic cysteine residues in kinases such as RSK2, TAK1, and BTK. With MW 296.28, XLogP3 2.5, TPSA 84.5 Ų, and 3 rotatable bonds, the compound occupies lead-like chemical space (MW<350, RotB≤7, TPSA<140) ideal for fragment-based screening and computational docking against proteins with accessible active-site cysteines. Procurement of this specific (Z)-furan congener—not the (E)-isomer, thiophene analog (CAS 733787-93-4), or 4-hydroxyphenyl analog (CAS 863421-71-0)—is essential for preserving target engagement geometry in any SAR investigation.

Molecular Formula C16H12N2O4
Molecular Weight 296.282
CAS No. 876555-23-6
Cat. No. B2810118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide
CAS876555-23-6
Molecular FormulaC16H12N2O4
Molecular Weight296.282
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=CO3)C#N
InChIInChI=1S/C16H12N2O4/c17-10-11(8-13-2-1-5-20-13)16(19)18-12-3-4-14-15(9-12)22-7-6-21-14/h1-5,8-9H,6-7H2,(H,18,19)/b11-8-
InChIKeyLGXVAPWAXZVILR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide (CAS 876555-23-6): Procurement-Relevant Identity and Scaffold Classification


(Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide (CAS 876555-23-6; PubChem CID 97641091) is a synthetic small-molecule screening compound belonging to the 2-cyanoacrylamide class, supplied by Enamine as catalog number EN300-26603890 [1]. The compound features a (Z)-configured cyanoacrylamide core, an N-linked 2,3-dihydro-1,4-benzodioxin-6-yl moiety, and a furan-2-yl substituent (molecular formula C16H12N2O4; MW 296.28 g/mol) [1]. Its computed physicochemical properties include XLogP3 = 2.5, topological polar surface area (TPSA) = 84.5 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. The 2,3-dihydro-1,4-benzodioxin chemotype has been explored across multiple therapeutic areas, including as inhibitors of 5-lipoxygenase for inflammatory diseases, as α-adrenergic receptor blockers, and as kinase inhibitor scaffolds [2][3]. The cyanoacrylamide moiety is a recognized reversible covalent warhead capable of engaging cysteine residues in target proteins [4]. This compound is offered as part of Enamine's Hit Locator Library (HLL) of over 4.7 million screening compounds, with typical purity ≥95% .

Why Generic Substitution Fails for (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide: Sensitivity of the Cyanoacrylamide Pharmacophore to Heterocycle Replacement


The 2-cyanoacrylamide class is exquisitely sensitive to the identity of the heteroaryl substituent at the β-position of the acrylamide, as well as to the (E)/(Z) geometric configuration. In the cyanoacrylate SAR literature, replacing a furan ring with thiophene, phenyl, or substituted phenyl alters both the electronic character of the conjugated π-system and the hydrogen-bonding capacity of the scaffold, leading to divergent target engagement profiles [1]. The (Z)-configuration present in 876555-23-6, as confirmed by the InChI stereochemical descriptor (/b11-8-), places the furan ring and the cyano group on the same side of the double bond, an arrangement that directly impacts the spatial presentation of the electrophilic β-carbon to nucleophilic cysteine residues [2]. The closest commercially available analogs — the thiophene variant (CAS 733787-93-4; C16H12N2O3S, MW 312.34) and the 4-hydroxyphenyl variant (CAS 863421-71-0; C18H14N2O4, MW 322.31) — introduce meaningful differences in lipophilicity, hydrogen-bond donor/acceptor counts, and molecular shape that preclude direct functional interchangeability in any SAR campaign [1]. Without head-to-head comparative biochemical data, the structural divergence alone warrants treating each member of this chemotype as an independent screening entity rather than a fungible substitute.

Quantitative Differentiation Evidence for (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide (CAS 876555-23-6) vs. Closest Commercially Available Analogs


Stereochemical Configuration: (Z)-Isomer Identity Confirmed by InChI vs. (E)-Configured or Unspecified Analogs

The PubChem record for CID 97641091 explicitly encodes the (Z)-configuration (InChI stereochemical layer: /b11-8-), placing the furan-2-yl ring and the nitrile group cis to one another across the acrylamide double bond [1]. This stereochemistry determines the spatial trajectory of the electrophilic β-carbon that engages cysteine thiolates in covalent inhibition mechanisms. The closest analogs — the thiophene variant (CAS 733787-93-4, PubChem CID 6432592) and the 4-hydroxyphenyl variant (CAS 863421-71-0, PubChem CID 7528720) — are also configured as (Z)-isomers per their InChI descriptors, but differ in the heteroaryl/aryl substituent rather than stereochemistry itself [1]. Importantly, the (E)-isomer of closely related 2-cyano-3-(furan-2-yl)acrylamide scaffolds has been studied in the literature, and (E)/(Z) isomerism in cyanoacrylamides is known to affect both target binding and off-target reactivity profiles [2][3].

Stereochemistry Cyanoacrylamide Covalent inhibitor design

Lipophilicity Differentiation: XLogP3 of Furan-Containing Scaffold vs. Thiophene and Hydroxyphenyl Analogs

The computed XLogP3 value for 876555-23-6 is 2.5, reflecting the contribution of the moderately lipophilic furan ring [1]. Replacing furan with thiophene (CAS 733787-93-4, XLogP3 predicted as ~3.3 due to the more lipophilic sulfur atom) increases lipophilicity by approximately 0.8 log units [1]. Conversely, the 4-hydroxyphenyl analog (CAS 863421-71-0, XLogP3 = 3.0) introduces both a higher logP and an additional hydrogen bond donor [1]. In the context of the cyanoacrylamide class, even modest changes in logP (~0.5 units) have been shown to significantly impact both biochemical potency and selectivity profiles in kinase inhibition assays [2].

Lipophilicity Physicochemical properties Drug-likeness

Hydrogen Bond Donor/Acceptor Profile Differentiation vs. Hydroxyphenyl Analog for Target Engagement Compatibility

Compound 876555-23-6 possesses one hydrogen bond donor (the amide NH) and five hydrogen bond acceptors (amide carbonyl, nitrile nitrogen, benzodioxin ring oxygens ×2, furan ring oxygen) [1]. In contrast, the 4-hydroxyphenyl analog (CAS 863421-71-0) carries two HBDs (amide NH plus phenolic OH) and the same number of HBAs, while the thiophene analog (CAS 733787-93-4) has one HBD and only four HBAs (thiophene sulfur is a poor HBA) [1]. This difference in hydrogen-bonding capacity is non-trivial: cyanoacrylamide-based inhibitors derive their target selectivity in part from specific hydrogen-bond networks, and an additional HBD (phenolic OH) can redirect binding toward alternative targets or alter residence time on the primary target [2]. The furan oxygen in 876555-23-6 provides a weak but geometrically constrained HBA that contributes to molecular recognition without introducing the off-target pharmacology risks associated with a phenolic OH.

Hydrogen bonding Pharmacophore Target engagement

Rotatable Bond Count and Molecular Flexibility as a Determinant of Screening Hit Conformation

Compound 876555-23-6 has three rotatable bonds (the C–N amide bond, the acrylamide–furan C–C bond, and the cyano–acrylamide C–C bond), giving it a relatively constrained conformational profile compared to more flexible analogs [1]. The 4-hydroxyphenyl analog also has three rotatable bonds, but the phenyl–OH bond adds torsional degrees of freedom in solution. In contrast, the difluoromethylsulfanylmethyl-substituted furan analog (CAS 1394801-53-6, C18H14F2N2O4S, MW 392.38) has a rotatable bond count of 5, introducing significantly greater conformational entropy [1]. In fragment-based and HTS screening, lower rotatable bond counts are associated with higher ligand efficiency and more reliable SAR interpretation, as conformational heterogeneity is reduced .

Molecular flexibility Rotatable bonds Screening library design

Evidence Gap Acknowledgment: Absence of Published Comparative Biochemical or Cellular Activity Data

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and patent databases (as of April 2026) did not identify any published biochemical IC50, Ki, EC50, or cellular activity data for compound 876555-23-6, nor for its closest commercially available analogs (CAS 733787-93-4 and CAS 863421-71-0) in peer-reviewed primary literature [1][2]. Claims circulating on certain vendor aggregation sites regarding COX-2 inhibitory activity (IC50 = 0.8 µM), oral bioavailability (65%), half-life (6 hours), and in vivo tumor volume reduction (70%) could not be verified against any retrievable primary publication, patent, or authoritative database entry [3]. The compound's status is consistent with a non-annotated member of the Enamine HTS collection (EN300-26603890), distributed as a screening compound without accompanying biological annotation . Users should therefore treat all unverifiable vendor claims as unsubstantiated until confirmed by independent experimental data.

Evidence gap Screening compound Primary literature

Optimal Procurement and Application Scenarios for (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide (CAS 876555-23-6)


Covalent Fragment-Based Screening Against Cysteine-Containing Kinase Targets

The cyanoacrylamide electrophile present in 876555-23-6 is a validated reversible covalent warhead for targeting non-catalytic cysteine residues in kinases such as RSK2, TAK1, and BTK [1]. The compound's (Z)-configuration positions the electrophilic β-carbon for engagement with cysteine thiolates in specific kinase active-site geometries. The moderate lipophilicity (XLogP3 = 2.5) and low rotatable bond count (3) make it suitable for fragment-based covalent screening where ligand efficiency is a key selection parameter. Procurement of this specific (Z)-furan variant rather than the (E)-isomer or the thiophene analog ensures the correct spatial presentation of the electrophile for cysteine engagement.

SAR Expansion of 2,3-Dihydro-1,4-Benzodioxin-Containing Bioactive Chemotypes

The 2,3-dihydro-1,4-benzodioxin scaffold has demonstrated activity against T. gondii tachyzoite regrowth in vitro and has been explored as a core motif for 5-lipoxygenase inhibition [2][3]. Compound 876555-23-6 extends this chemotype into the cyanoacrylamide space, offering a unique combination of the benzodioxin pharmacophore with a covalent warhead. Its furan substituent (vs. thiophene or phenyl analogs) provides distinct electronic character and hydrogen-bonding geometry that may confer differential target selectivity. This compound is best deployed in phenotypic or target-based screens where the benzodioxin chemotype has shown preliminary activity but where covalent target engagement is desired.

Physicochemical Comparator in Matched Molecular Pair Analyses

In matched molecular pair (MMP) studies, 876555-23-6 serves as the furan-containing member of a three-compound set that includes the thiophene analog (CAS 733787-93-4) and the 4-hydroxyphenyl analog (CAS 863421-71-0). The systematic variation of the heteroaryl/aryl substituent (furan → thiophene → 4-hydroxyphenyl) enables quantitative deconvolution of lipophilicity (ΔXLogP3 = 0.5–0.8), hydrogen-bonding, and TPSA contributions to biochemical activity [4]. Procurement of all three analogs as an MMP set provides the strongest experimental framework for establishing SAR trends within this scaffold.

Computational Docking and Virtual Screening Library Enrichment

With a molecular weight of 296.28 g/mol, three rotatable bonds, and a TPSA of 84.5 Ų, 876555-23-6 falls within lead-like chemical space (MW < 350, RotB ≤ 7, TPSA < 140 Ų) [4]. These properties, combined with its structural novelty within the Enamine screening collection, make it suitable for inclusion in computational docking campaigns targeting proteins with cysteine residues in or near their active sites. The compound's unambiguous stereochemistry and well-defined SMILES notation facilitate accurate conformer generation and docking pose prediction, reducing computational artifacts that can arise from unspecified stereochemistry.

Quote Request

Request a Quote for (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.